molecular formula C15H26O2 B14399609 3-Hexyl-5-pentylfuran-2(5H)-one CAS No. 88486-37-7

3-Hexyl-5-pentylfuran-2(5H)-one

Cat. No.: B14399609
CAS No.: 88486-37-7
M. Wt: 238.37 g/mol
InChI Key: ZRRCYSDGZBGZRY-UHFFFAOYSA-N
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Description

3-Hexyl-5-pentylfuran-2(5H)-one is a furanone derivative characterized by a five-membered lactone ring with a hexyl (C6H13) substituent at position 3 and a pentyl (C5H11) group at position 4. Furan-2(5H)-one derivatives are notable for their diverse applications in organic synthesis, pharmaceuticals, and flavor/fragrance industries due to their structural versatility and reactivity .

Properties

CAS No.

88486-37-7

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4-hexyl-2-pentyl-2H-furan-5-one

InChI

InChI=1S/C15H26O2/c1-3-5-7-9-10-13-12-14(17-15(13)16)11-8-6-4-2/h12,14H,3-11H2,1-2H3

InChI Key

ZRRCYSDGZBGZRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(OC1=O)CCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, and substituent effects of 3-Hexyl-5-pentylfuran-2(5H)-one and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference
3-Hexyl-5-pentylfuran-2(5H)-one Hexyl (C3), Pentyl (C5) C15H26O2 238.37 High lipophilicity; potential for flavor/fragrance applications. N/A
5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one (Compound 9) Ethyl (C5), Hydroxyhexenyl (C2), Methyl (C2) C14H22O3 238.32 Hydroxyl and unsaturated bonds increase polarity and reactivity (e.g., hydrogen bonding, oxidation).
3,3-Dichloro-5-pentyldihydrofuran-2(3H)-one Dichloro (C3), Pentyl (C5) C9H14Cl2O2 237.12 Electronegative Cl atoms enhance electrophilicity; potential agrochemical applications.
3,4-Dimethyl-5-pentylfuran-2(5H)-one Dimethyl (C3, C4), Pentyl (C5) C11H18O2 182.26 Steric hindrance from methyl groups may reduce enzymatic/metabolic degradation rates.
(Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one (Z)-3-Hexenyl (C5) C10H16O2 168.24 Unsaturation introduces geometric isomerism; possible use in pheromone synthesis.
5-Hydroxy-4-propylfuran-2(5H)-one Hydroxy (C5), Propyl (C4) C7H10O3 142.15 Hydroxyl group improves water solubility; reactive in esterification or glycosylation.

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